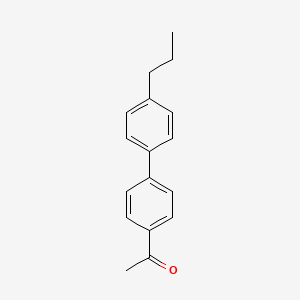

4-Acetyl-4'-propylbiphenyl

説明

“4-Acetyl-4’-propylbiphenyl” is a chemical compound with the molecular formula C17H18O . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “4-Acetyl-4’-propylbiphenyl” involves a reaction with C20H12N2O8PdS2(2-) and sodium hydroxide in water at 100 degrees Celsius for 6 hours . The reaction mixture is then quenched with water and extracted with EtOAc .Molecular Structure Analysis

The molecular structure of “4-Acetyl-4’-propylbiphenyl” is determined by spectroscopic characterization and single crystal assays . The molecule has a smaller HOMO/LUMO energy gap, which corresponds to the molecule’s reactivity .Chemical Reactions Analysis

The chemical reactions involving “4-Acetyl-4’-propylbiphenyl” are primarily carried out with aryl bromide, arylboronic acid, and sodium hydroxide . The reaction is catalyzed by a complex in water at 100 degrees Celsius .科学的研究の応用

Phenylbutyrate and Cognitive Improvement

Cognitive Deficit and Tau Pathology

Phenylbutyrate, a compound with a similar acetyl group to 4-Acetyl-4'-propylbiphenyl, has been studied for its effects on cognitive deficit and tau pathology in Alzheimer's disease models. The administration of Phenylbutyrate reversed spatial learning and memory deficits in a mouse model of Alzheimer's disease without altering β-amyloid burden. It suggests the potential of acetyl-containing compounds in modulating neurodegenerative diseases (Ricobaraza et al., 2009).

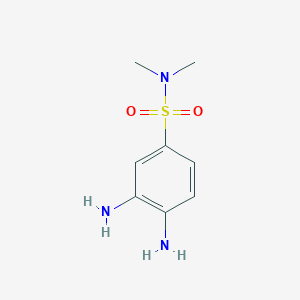

Acetylation in Mutagenicity

Mutagenicity of Aminobiphenyl Compounds

Research on 4-Aminobiphenyl, a structurally related compound to 4-Acetyl-4'-propylbiphenyl, highlighted the role of acetylation in its mutagenicity. The study indicated that acetylation of oxygen is a key step in activation, providing insights into the chemical reactivity and biological impact of acetylated biphenyls (Dang & Mcqueen, 1999).

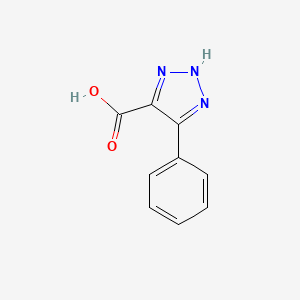

Suzuki Coupling Reactions

Green Chemistry in Synthesis

The Suzuki coupling, a powerful reaction for generating functionalized biaryls, is used in various research settings, including the synthesis of compounds with potential anti-arthritic applications. This demonstrates the relevance of biphenyl derivatives in medicinal chemistry and highlights green chemistry approaches in synthesis (Costa et al., 2012).

Neuroprotective Effects

Cerebral Ischemic Injury

Sodium 4-Phenylbutyrate (4-PBA), a compound related through the phenyl group, exhibits neuroprotective effects on cerebral ischemic injury. Its actions suggest the potential therapeutic value of related compounds in treating cerebral ischemia through mechanisms such as ER stress-mediated apoptosis inhibition (Qi et al., 2004).

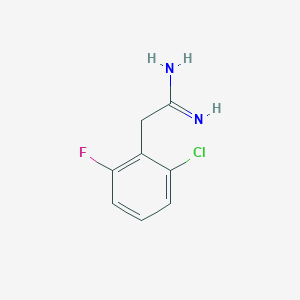

Chemical Grafting

Grafting on Surfaces

The grafting of nitrophenyl groups on surfaces without electrochemical induction, related to biphenyl functionalization, opens avenues for surface modification and sensor development. This area of research demonstrates the versatility of biphenyl derivatives in creating functional materials (Adenier et al., 2005).

Safety And Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . In case of ingestion, rinse mouth with water and do not induce vomiting .

特性

IUPAC Name |

1-[4-(4-propylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-3-4-14-5-7-16(8-6-14)17-11-9-15(10-12-17)13(2)18/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOXYMSDLCVONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394562 | |

| Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-4'-propylbiphenyl | |

CAS RN |

60137-92-0 | |

| Record name | 1-(4′-Propyl[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Propyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

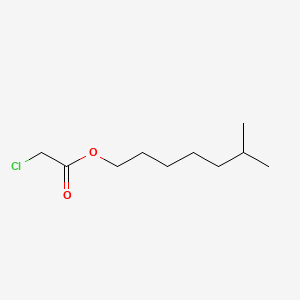

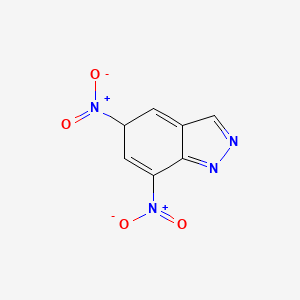

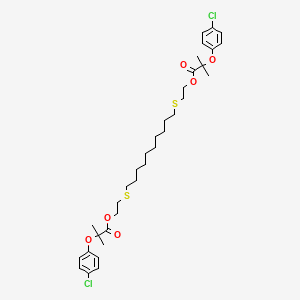

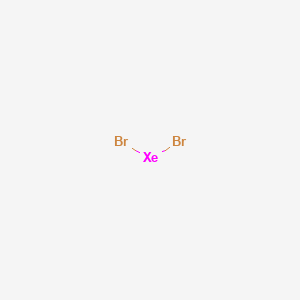

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B1621820.png)

![(2R,3S,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1621827.png)